2,6-dimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
2,6-Dimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzamide core substituted with dimethoxy groups at the 2 and 6 positions, and a thiadiazole ring attached to the benzamide nitrogen The phenylsulfanyl group is linked to the thiadiazole ring, adding to the compound’s structural diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through nucleophilic substitution reactions using phenylthiol and appropriate electrophilic intermediates.
Formation of the Benzamide Core: The benzamide core can be synthesized by the reaction of 2,6-dimethoxybenzoic acid with appropriate amines or amides under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Alkoxides, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors and signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzamide: Lacks the thiadiazole and phenylsulfanyl groups, resulting in different biological activities.
5-Phenyl-1,3,4-thiadiazole-2-amine: Lacks the benzamide core and dimethoxy groups, leading to different chemical properties.
N-Phenyl-1,3,4-thiadiazole-2-carboxamide: Similar structure but lacks the dimethoxy groups, affecting its reactivity and biological activity.
Uniqueness
2,6-Dimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to the combination of its structural features, including the dimethoxybenzamide core, thiadiazole ring, and phenylsulfanyl group. This unique combination contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H17N3O3S2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H17N3O3S2/c1-23-13-9-6-10-14(24-2)16(13)17(22)19-18-21-20-15(26-18)11-25-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3,(H,19,21,22) |
InChI Key |
YERKNGIVMXMYOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
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